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Compound of Interest
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Cat. No.: B12366701 Get Quote

Introduction

Cy5-PEG7-endo-BCN is a fluorescent probe designed for the specific labeling of biomolecules

in living systems for advanced imaging applications. It consists of three key components: a

bright and photostable Cyanine 5 (Cy5) fluorophore, a bicyclo[6.1.0]nonyne (BCN) moiety, and

a polyethylene glycol (PEG7) linker. This combination of features makes it an exceptional tool

for single-molecule tracking (SMT) experiments, allowing researchers to observe the dynamics

of individual proteins and other biomolecules in real-time.

The labeling strategy relies on the strain-promoted azide-alkyne cycloaddition (SPAAC), a

highly efficient and bioorthogonal "click chemistry" reaction.[1] The strained triple bond of the

endo-BCN ring reacts selectively with an azide group, which can be metabolically or genetically

incorporated into a target biomolecule. This reaction proceeds efficiently under physiological

conditions without the need for cytotoxic copper catalysts, making it ideal for live-cell imaging.

[1][2][3] The PEG7 linker enhances the solubility of the probe in aqueous media and minimizes

non-specific binding.

Single-molecule tracking is a powerful super-resolution microscopy technique that allows for

the visualization and quantification of the movement of individual molecules in living cells,

providing insights into molecular interactions, diffusion dynamics, and localization that are

obscured in ensemble measurements.[4]

Principle of the Method

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b12366701?utm_src=pdf-interest
https://www.benchchem.com/product/b12366701?utm_src=pdf-body
https://app.fluorofinder.com/dyes/22-cy5-ex-max-649-nm-em-max-667-nm
https://app.fluorofinder.com/dyes/22-cy5-ex-max-649-nm-em-max-667-nm
https://www.tocris.com/products/cyanine-5-se_5436
https://www.researchgate.net/figure/Photophysical-properties-of-Cy5-P0101-125-and-Cy5-P0101-1252-A-Comparison-in_fig2_366422282
https://www.lumiprobe.com/t/fluorophores/cy5
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12366701?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The use of Cy5-PEG7-endo-BCN in single-molecule tracking experiments involves a two-step

process. First, the target protein is tagged with an azide group. This is typically achieved by

metabolically incorporating an azide-containing amino acid analogue, such as

azidohomoalanine (AHA), in place of methionine. Alternatively, genetic code expansion

techniques can be used to incorporate an azide-bearing unnatural amino acid at a specific site

in the protein of interest.

In the second step, the cells are incubated with Cy5-PEG7-endo-BCN. The BCN moiety of the

probe reacts with the azide-tagged protein via SPAAC, resulting in a stable, covalent linkage.

The low concentration of the labeling reagent used ensures that only a sparse subset of the

target molecules is labeled, a prerequisite for single-molecule imaging. The labeled cells are

then imaged using a highly sensitive fluorescence microscope, such as a Total Internal

Reflection Fluorescence (TIRF) microscope, which excites a thin section of the sample near the

coverslip, minimizing background fluorescence. Time-lapse image series are acquired, and the

positions of individual fluorescent spots are localized with high precision in each frame. These

localizations are then connected over time to generate trajectories, which can be analyzed to

determine the diffusion coefficients and motion patterns of the individual molecules.

Quantitative Data
The following tables summarize key quantitative data for the Cy5 fluorophore and the BCN

moiety to aid in the design of single-molecule tracking experiments.

Table 1: Photophysical Properties of Cy5 Fluorophore
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Parameter Value Reference(s)

Maximum Excitation

Wavelength (λex)
~649 nm

Maximum Emission

Wavelength (λem)
~667 nm

Molar Extinction Coefficient (ε) ~250,000 M⁻¹cm⁻¹

Fluorescence Quantum Yield

(Φ)
~0.2 - 0.27

Laser Line for Excitation 633 nm, 640 nm, or 647 nm

Note: These values are for the core Cy5 fluorophore. Conjugation to PEG and BCN may cause

slight variations.

Table 2: Reaction Kinetics of endo-BCN

Parameter Value Conditions Reference(s)

Second-Order Rate

Constant (k₂)
~0.15 M⁻¹s⁻¹

Reaction with benzyl

azide in DMSO at

37°C

Second-Order Rate

Constant (k₂)
~0.29 M⁻¹s⁻¹

Reaction with benzyl

azide in CD₃CN/D₂O

(1:2)

Signaling Pathway Diagram
A common application for single-molecule tracking is the investigation of cell signaling

pathways, such as the Epidermal Growth Factor Receptor (EGFR) signaling cascade. SMT can

be used to visualize ligand-induced receptor dimerization, changes in receptor mobility upon

activation, and interactions with downstream signaling partners.
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Caption: EGFR signaling pathway initiated by ligand binding and receptor dimerization.

Experimental Protocols
Protocol 1: Metabolic Labeling of Cellular Proteins with
Azide Groups
This protocol describes the metabolic incorporation of the azide-containing amino acid L-

azidohomoalanine (AHA) into newly synthesized proteins in mammalian cells.

Materials:

Adherent mammalian cells (e.g., HeLa, U2OS)

Complete cell culture medium (e.g., DMEM with 10% FBS)

Methionine-free DMEM

L-azidohomoalanine (AHA)

Phosphate-buffered saline (PBS)

Procedure:

Cell Culture: Plate cells on glass-bottom dishes suitable for high-resolution microscopy and

grow to 70-80% confluency.
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Methionine Starvation: Aspirate the complete culture medium and wash the cells twice with

warm PBS. Add pre-warmed methionine-free DMEM and incubate for 1 hour at 37°C and 5%

CO₂ to deplete the intracellular methionine pool.

AHA Incorporation: Prepare a working solution of AHA in the methionine-free medium at a

final concentration of 25-50 µM.

Remove the starvation medium and add the AHA-containing medium to the cells.

Incubate the cells for 4-16 hours at 37°C and 5% CO₂ to allow for the incorporation of AHA

into newly synthesized proteins. The optimal incubation time may vary depending on the

protein of interest's turnover rate and should be determined empirically.

Protocol 2: SPAAC Labeling of Azide-Modified Proteins
with Cy5-PEG7-endo-BCN
This protocol details the procedure for labeling the azide-modified proteins with Cy5-PEG7-
endo-BCN for single-molecule imaging.

Materials:

AHA-labeled cells from Protocol 1

Cy5-PEG7-endo-BCN

Anhydrous DMSO

Live-cell imaging medium (e.g., FluoroBrite DMEM)

PBS

Procedure:

Prepare Cy5-PEG7-endo-BCN Stock Solution: Prepare a 1 mM stock solution of Cy5-
PEG7-endo-BCN in anhydrous DMSO. Store protected from light at -20°C.

Cell Preparation: Gently aspirate the AHA-containing medium from the cells. Wash the cells

three times with warm PBS to remove any unincorporated AHA.
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Labeling Reaction:

Dilute the Cy5-PEG7-endo-BCN stock solution in pre-warmed live-cell imaging medium to

a final concentration of 50-200 nM. The optimal concentration should be low enough to

achieve sparse labeling suitable for single-molecule tracking.

Add the labeling medium to the cells.

Incubate for 15-30 minutes at 37°C, protected from light.

Washing: Aspirate the labeling medium. Wash the cells three to five times with pre-warmed

live-cell imaging medium to remove any unreacted probe.

The cells are now ready for single-molecule tracking imaging.

Protocol 3: Single-Molecule Tracking Microscopy
This protocol outlines the general procedure for acquiring single-molecule tracking data using a

TIRF microscope.

Materials:

Labeled cells from Protocol 2 in a glass-bottom dish

TIRF microscope equipped with:

An environmental chamber to maintain 37°C and 5% CO₂

A high numerical aperture objective (e.g., 100x, NA ≥ 1.45)

A 640 nm or 647 nm laser for excitation

An appropriate filter set for Cy5

A highly sensitive camera (e.g., EMCCD or sCMOS)

Procedure:
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Microscope Setup: Place the dish on the microscope stage within the environmental

chamber. Allow the cells to equilibrate for at least 15 minutes.

Locate Cells: Using brightfield or low-intensity fluorescence, locate a healthy cell that is well-

adhered to the coverslip.

TIRF Illumination: Switch to TIRF illumination and adjust the angle to achieve optimal signal-

to-noise.

Image Acquisition:

Adjust the laser power to a level that provides sufficient signal from single molecules

without causing rapid photobleaching.

Set the camera exposure time to 10-50 ms.

Acquire a time-lapse series of 500-2000 frames.

Data Analysis: Use single-particle tracking software (e.g., TrackMate in Fiji/ImageJ, u-track)

to:

Detect and localize single fluorescent spots in each frame with sub-pixel precision.

Link the localizations between frames to reconstruct molecular trajectories.

Analyze the trajectories to calculate parameters such as mean squared displacement

(MSD) and diffusion coefficients.

Experimental Workflow Diagram
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1. Metabolic Labeling
Plate cells and incubate with
L-azidohomoalanine (AHA).

2. Bioorthogonal Ligation
Wash cells and incubate with

Cy5-PEG7-endo-BCN (low nM).

Protein-N₃

3. Live-Cell Imaging
Wash cells and image on a

TIRF microscope.

Protein-Cy5

4. Data Acquisition
Acquire time-lapse image series

(10-50 ms exposure).

5. Trajectory Analysis
Localize single molecules and

reconstruct trajectories.

6. Quantitative Analysis
Calculate MSD, diffusion coefficients,

and analyze motion patterns.

Click to download full resolution via product page

Caption: Experimental workflow for single-molecule tracking using Cy5-PEG7-endo-BCN.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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